molecular formula C7H6BrN3 B1381939 3-Bromo-2-methylimidazo[1,2-b]pyridazine CAS No. 1368313-23-8

3-Bromo-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B1381939
CAS No.: 1368313-23-8
M. Wt: 212.05 g/mol
InChI Key: RKFIFACEFUMUPO-UHFFFAOYSA-N
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Description

3-Bromo-2-methylimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C7H6BrN3 . It has a molecular weight of 212.05 g/mol .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis of this compound specifically is not detailed in the available resources.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3 . The Canonical SMILES is CC1=C(N2C(=N1)C=CC=N2)Br .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 212.05 g/mol . The compound has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .

Scientific Research Applications

Synthesis and Chemical Diversity

The research on 3-Bromo-2-methylimidazo[1,2-b]pyridazine primarily focuses on its utility in the synthesis of diverse chemical structures, highlighting its role as a versatile intermediate in organic chemistry. Its structural analogs, including various imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines, have been synthesized through different methodologies, including water-mediated hydroamination, catalyst-free reactions under microwave irradiation, and green solvent applications. These methods underscore the compound's relevance in expanding the molecular diversity of heterocyclic compounds, which are foundational in developing new pharmaceuticals and materials (Mohan et al., 2013; Rao et al., 2018).

Antimicrobial and Antiviral Activities

The derivatives of imidazo[1,2-a]pyridine, closely related to this compound, have been studied for their antimicrobial properties. A series of these compounds, incorporating various ring systems like pyridine, thiazole, and pyrazole, showed remarkable antibacterial activities, emphasizing their potential as templates for developing new antimicrobial agents (Althagafi & Abdel‐Latif, 2021). Moreover, specific 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives exhibit potent antiviral activities against human cytomegalovirus and varicella-zoster virus, suggesting their potential as leads in antiviral drug development (Galtier et al., 2003).

Catalysis and Green Chemistry

The utility of this compound and its analogs extends into catalysis and green chemistry, where they serve as substrates in iodine-catalyzed sulfenylation reactions. These processes demonstrate the compound's role in facilitating the synthesis of 3-arylthioimidazoheterocycles under metal-free conditions, aligning with the principles of green chemistry by using renewable solvents and minimizing hazardous waste (Hiebel & Berteina‐Raboin, 2015).

Safety and Hazards

The safety information for 3-Bromo-2-methylimidazo[1,2-b]pyridazine indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The PI3K-Akt-mTOR signaling pathway, which is frequently activated in human malignancies, has been a hot target for anti-tumoral drug discovery . Therefore, compounds like 3-Bromo-2-methylimidazo[1,2-b]pyridazine may have potential applications in this area.

Biochemical Analysis

Biochemical Properties

3-Bromo-2-methylimidazo[1,2-b]pyridazine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, this compound can be toxic, leading to adverse effects such as liver damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have biological activity of their own . The compound can also affect metabolic flux and alter the levels of certain metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . For example, binding to certain transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can affect its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .

Properties

IUPAC Name

3-bromo-2-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFIFACEFUMUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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